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Compound of Interest

Compound Name: Ethyl 2-carbamoylisonicotinate

CAS No.: 166766-77-4

Cat. No.: B067894

Get Quote

Executive Summary
Ethyl 2-carbamoylisonicotinate represents a critical structural scaffold in the development of

anti-mycobacterial agents, sharing chemical space with frontline tuberculosis drugs like

Isoniazid (INH) and Ethionamide (ETH). While isonicotinate derivatives often exhibit potent

phenotypic activity, they are prone to "pan-assay interference" (PAINS) or non-specific redox

cycling.

This guide provides a rigorous, orthogonal validation framework to distinguish genuine

biological activity (specifically mycolic acid synthesis inhibition) from off-target toxicity. It

compares the candidate against industry standards (INH/ETH) and details the experimental

logic required to elevate this compound from a "screening hit" to a "validated lead."

Comparative Analysis: Candidate vs. Standards
The following table benchmarks Ethyl 2-carbamoylisonicotinate against established

alternatives to contextualize its performance metrics.
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Feature
Ethyl 2-

carbamoylisonicotina

te (Candidate)

Isoniazid (INH)

(Standard A)
Ethionamide (ETH)

(Standard B)

Primary Target
Putative: InhA (Enoyl-

ACP Reductase)

Validated: InhA (via

KatG activation)

Validated: InhA (via

EthA activation)

Mechanism Type

Prodrug (Ester

hydrolysis/Amidase

required)

Prodrug (Oxidative

activation)

Prodrug (Oxidative

activation)

Bioactivation

Likely

Carboxylesterase or

Amidase

Catalase-Peroxidase

(katG)

Monooxygenase

(ethA)

Key Liability
Chemical instability

(Hydrolysis)

Acetylator phenotype

variability

GI Toxicity &

Hepatotoxicity

Detection Method
Resazurin / [14C]-

Acetate

Resazurin / [14C]-

Acetate

Resazurin / [14C]-

Acetate

Resistance Profile

Unknown (Must test

vs.

katG/

ethA)

High (katG mutations)
Moderate (ethA/inhA

mutations)

Orthogonal Validation Workflow
To confirm activity, we employ a "Funnel Strategy":

Phenotypic Screen: Does it kill the pathogen?

Target Engagement: Does it inhibit the specific pathway (Fatty Acid Synthesis)?

Selectivity: Is it toxic to mammalian cells?
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Figure 1: The orthogonal validation funnel designed to filter out non-specific hits and confirm

mechanism of action.

Mechanistic Context: The FAS-II Pathway
The candidate likely targets the Fatty Acid Synthase II (FAS-II) system, specifically the mycolic

acid elongation cycle. The diagram below illustrates where the candidate acts relative to INH

and ETH.
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Figure 2: Putative mechanism of action targeting InhA within the mycolic acid biosynthesis

pathway.

Detailed Experimental Protocols
Primary Assay: Resazurin Microtiter Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis

H37Rv. Why: Resazurin is a redox indicator. Live cells reduce blue resazurin to pink resorufin.

This is a high-throughput phenotypic screen.
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Protocol:

Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to OD600

0.001 in 7H9 media supplemented with OADC.

Plating: In a 96-well plate, add 100 µL of bacterial suspension.

Treatment: Add Ethyl 2-carbamoylisonicotinate in a 2-fold serial dilution (Range: 100 µM

to 0.1 µM).

Controls: Rifampicin (Positive, 1 µM), DMSO (Solvent), Media only (Sterility).

Incubation: Incubate at 37°C for 5 days.

Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

Readout: Measure fluorescence (Ex 560nm / Em 590nm).

Criteria: The MIC is the lowest concentration preventing the color change from blue to pink.

Orthogonal Assay 1: Macromolecular Synthesis Assay
(MMSA)
Objective: Confirm specific inhibition of mycolic acid synthesis vs. general toxicity. Why: Many

compounds kill bacteria by non-specific membrane disruption. If the candidate specifically

targets InhA (like isonicotinates do), it should selectively inhibit [14C]-acetate incorporation into

lipids, but NOT [14C]-uracil (RNA) or [14C]-leucine (Protein).

Protocol:

Culture: Grow M. tuberculosis to OD600 0.4.

Treatment: Treat aliquots with the candidate at 1x, 5x, and 10x MIC for 4 hours.

Control A: Isoniazid (Lipid synthesis inhibitor).[1]

Control B: Rifampicin (RNA synthesis inhibitor).
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Labeling: Add [1-14C]acetate (for lipids), [14C]uracil (for RNA), or [14C]leucine (for protein)

to separate aliquots. Incubate for 2 hours.

Extraction:

Precipitate macromolecules with 10% Trichloroacetic acid (TCA).

Collect precipitates on glass fiber filters.

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Validation: The candidate is confirmed if it inhibits acetate incorporation significantly more

than uracil or leucine incorporation.

Orthogonal Assay 2: HepG2 Cytotoxicity (Selectivity
Index)
Objective: Ensure the killing is not due to general eukaryotic toxicity. Protocol:

Seed HepG2 cells (liver carcinoma) in 96-well plates.

Treat with candidate (0.1 - 100 µM) for 48 hours.

Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

Calculate CC50 (Concentration cytotoxic to 50% of cells).

Calculation: Selectivity Index (SI) = CC50 / MIC. An SI > 10 is required for a viable lead.

Interpretation of Results (Decision Matrix)
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REMA (MIC) Acetate Inhibition HepG2 Toxicity Conclusion

< 5 µM High (>80%) Low (SI > 50)

Validated Lead

(Specific InhA/FAS-II

inhibitor).

< 5 µM Low (<20%) Low

Off-Target Mechanism

(Not an isonicotinate

mimic; explore other

targets).

< 5 µM High High (SI < 10)

Toxicophore (Likely

membrane disruptor;

Discard).

> 20 µM N/A N/A

Inactive (Poor

permeability or target

affinity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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